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molecular formula C10H10N2O2 B8494191 6-(4-hydroxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

6-(4-hydroxyphenyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B8494191
M. Wt: 190.20 g/mol
InChI Key: FUCSFIGFMXFWKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05204463

Procedure details

A mixture of 25.0g (0.120 mmol) of 3-(4-methoxybenzoyl)propionic acid and 175 ml of 48% HBr is heated under N2 at 110° C. for 5 hrs. After cooling, the mixture is diluted with an equal volume of water and exhaustively extracted with EtOAc (5×100 ml). The organic phase is washed with saturated NaCl, dried (MgSO4), filtered and the solvent removed to leave a white solid. After recrystallization from EtOAc, 16.8 g of 3-(4-hydroxybenzoyl)propionic acid, m.p. 157°-159° C., is obtained. Yield, 72. A mixture of 10.0 g (51.5 mmol) of the acid prepared above and 6.2 ml (128 mmol) of 98% hydrazine monohydrate in 172 ml of ethanol is heated at reflux overnight under N2. The resulting white solid is collected by suction filtration to give 9.37 g of 6-(4-hydroxyphenyl)-4,5-dihydro-3(2H)-pyridazinone as a white powder, m.p. >300 ° C.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Quantity
172 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:15]=[CH:14][C:6]([C:7]([CH2:9][CH2:10][C:11](O)=[O:12])=O)=[CH:5][CH:4]=1.Br.O.[NH2:18][NH2:19]>O.C(O)C>[OH:2][C:3]1[CH:15]=[CH:14][C:6]([C:7]2[CH2:9][CH2:10][C:11](=[O:12])[NH:18][N:19]=2)=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=CC=C(C(=O)CCC(=O)O)C=C1
Name
Quantity
175 mL
Type
reactant
Smiles
Br
Step Two
Name
acid
Quantity
10 g
Type
reactant
Smiles
Step Three
Name
Quantity
6.2 mL
Type
reactant
Smiles
O.NN
Name
Quantity
172 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
exhaustively extracted with EtOAc (5×100 ml)
WASH
Type
WASH
Details
The organic phase is washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to leave a white solid
CUSTOM
Type
CUSTOM
Details
After recrystallization from EtOAc, 16.8 g of 3-(4-hydroxybenzoyl)propionic acid, m.p. 157°-159° C.
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
Yield
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight under N2
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting white solid is collected by suction filtration

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1CCC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.37 g
YIELD: CALCULATEDPERCENTYIELD 41053.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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